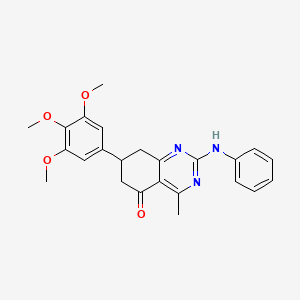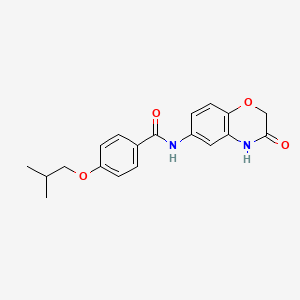
2-anilino-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHYL-2-(PHENYLAMINO)-7-(3,4,5-TRIMETHOXYPHENYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is a complex organic compound with a unique structure that includes a quinazolinone core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-2-(PHENYLAMINO)-7-(3,4,5-TRIMETHOXYPHENYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-2-aminobenzamide with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The intermediate product is then subjected to cyclization under acidic or basic conditions to form the desired quinazolinone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-2-(PHENYLAMINO)-7-(3,4,5-TRIMETHOXYPHENYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of electron-donating groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of halogenated quinazolinone derivatives.
Scientific Research Applications
4-METHYL-2-(PHENYLAMINO)-7-(3,4,5-TRIMETHOXYPHENYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-METHYL-2-(PHENYLAMINO)-7-(3,4,5-TRIMETHOXYPHENYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-METHYL-4-(PHENYLAMINO)-6-(3,4,5-TRIMETHOXYPHENYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE
- 4-METHYL-2-(PHENYLAMINO)-7-(3,4,5-TRIMETHOXYPHENYL)-6,7,8,9-TETRAHYDROQUINAZOLIN-5-ONE
Uniqueness
4-METHYL-2-(PHENYLAMINO)-7-(3,4,5-TRIMETHOXYPHENYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE stands out due to its specific substitution pattern and the presence of methoxy groups, which can significantly influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H25N3O4 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-anilino-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C24H25N3O4/c1-14-22-18(27-24(25-14)26-17-8-6-5-7-9-17)10-15(11-19(22)28)16-12-20(29-2)23(31-4)21(13-16)30-3/h5-9,12-13,15H,10-11H2,1-4H3,(H,25,26,27) |
InChI Key |
NENTZMHXRCOROU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)NC3=CC=CC=C3)CC(CC2=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,5-dimethylphenoxy)methyl]-4-methyl-1H-benzimidazole](/img/structure/B11337127.png)
![4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B11337128.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B11337134.png)
![N-(4-fluorophenyl)-N-methyl-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11337140.png)

![5-(3-fluoro-4-methylphenyl)-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11337151.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(naphthalen-2-yl)piperidine-4-carboxamide](/img/structure/B11337166.png)
![2-(2-Chlorophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B11337174.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide](/img/structure/B11337179.png)
![2-[(5-bromo-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one](/img/structure/B11337185.png)
![2-[(4-fluorophenoxy)methyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B11337202.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]piperidine-4-carboxamide](/img/structure/B11337212.png)
![1-(4-{2-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)propan-1-one](/img/structure/B11337216.png)
![N-(3,5-dimethylphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337222.png)
